molecular formula C8H11BrClN B1531037 3-Bromo-N,4-dimethylaniline hydrochloride CAS No. 1187386-24-8

3-Bromo-N,4-dimethylaniline hydrochloride

Cat. No.: B1531037
CAS No.: 1187386-24-8
M. Wt: 236.53 g/mol
InChI Key: PNZGUBHSBZUZGE-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 1187386-24-8 . It is a powder in physical form and is used in various chemical reactions .


Molecular Structure Analysis

The molecular weight of this compound is 236.54 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is involved in fluorination using metal fluoride . It is used in the presence of a specific Pd precatalyst to prepare 3-fluoro-N,N-dimethylaniline .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 236.54 . The storage temperature is room temperature .

Scientific Research Applications

Bromodomain Ligands

One notable application of compounds related to 3-Bromo-N,4-dimethylaniline hydrochloride is in the development of bromodomain ligands. Research has identified the 3,5-dimethylisoxazole moiety as a novel bioisostere, capable of displacing acetylated histone-mimicking peptides from bromodomains. This discovery is significant for the development of selective probes and inhibitors for bromodomains, which play a crucial role in reading the histone-acetylation code and are implicated in various diseases due to their epigenetic regulatory functions. Studies have demonstrated that specific derivatives can serve as potent inhibitors for the bromodomain-containing proteins BRD2(1) and BRD4(1), highlighting their potential in anti-inflammatory and antiproliferative therapies (Hewings et al., 2011).

Synthetic Intermediates

The compound and its derivatives also serve as valuable synthetic intermediates in organic chemistry. For instance, dimethyl-4-bromoiodobenzenes have been synthesized and are utilized in various fields due to their role as aromatic organic intermediates. These compounds have been obtained through reactions involving dimethylaniline derivatives, highlighting the versatility and utility of these brominated compounds in synthetic organic chemistry (Li Yu, 2008).

Photochemistry Studies

Moreover, the photochemistry of haloanilines, including derivatives similar to this compound, has been studied to understand their behavior in various solvents. These studies have provided insights into the photophysical properties and reaction mechanisms of haloanilines, which are significant for devising synthetic methods and understanding the photodegradation of halogenated aromatic pollutants. The research has shown how solvent polarity affects the efficiency and mode of dehalogenation, which is crucial for applications in synthetic chemistry and environmental science (Freccero et al., 2003).

Analytical Applications

Additionally, analytical methods have been developed for determining haloaniline derivatives in complex mixtures. For instance, HPLC determination of dimethylaniline hydrochloride derivatives in diazo-reaction processes illustrates the importance of these compounds in analytical chemistry. Such methods allow for the monitoring of chemical processes and the quality control of industrial products, demonstrating the broad applicability of these compounds beyond their biological significance (Xing, 2010).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

3-Bromo-N,4-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One notable mechanism is the inhibition of certain enzymes, which can alter metabolic pathways and gene expression. Additionally, this compound can activate or deactivate transcription factors, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to form more water-soluble compounds for excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its accumulation in the liver can impact hepatic metabolism and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

3-bromo-N,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZGUBHSBZUZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675180
Record name 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-24-8
Record name 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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